3-Bromo-5-fluorophenacyl bromide

Kinetics Hammett Analysis Nucleophilic Substitution

3-Bromo-5-fluorophenacyl bromide (CAS 1379358-71-0; IUPAC: 2-bromo-1-(3-bromo-5-fluorophenyl)ethan-1-one) is a halogenated α-bromoketone (phenacyl bromide derivative) with the molecular formula C8H5Br2FO. The compound features a phenyl ring bearing meta-bromo (3-Br) and meta-fluoro (5-F) substituents, along with an α-bromomethyl ketone moiety, providing two electrophilic sites for nucleophilic substitution and a basis for further derivatization.

Molecular Formula C8H5Br2FO
Molecular Weight 295.93 g/mol
CAS No. 1379358-71-0
Cat. No. B3034112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluorophenacyl bromide
CAS1379358-71-0
Molecular FormulaC8H5Br2FO
Molecular Weight295.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)C(=O)CBr
InChIInChI=1S/C8H5Br2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
InChIKeyJKNRDYWQTSSXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluorophenacyl bromide (CAS 1379358-71-0) as a Selective α-Bromoketone Intermediate for Precision Synthesis


3-Bromo-5-fluorophenacyl bromide (CAS 1379358-71-0; IUPAC: 2-bromo-1-(3-bromo-5-fluorophenyl)ethan-1-one) is a halogenated α-bromoketone (phenacyl bromide derivative) with the molecular formula C8H5Br2FO . The compound features a phenyl ring bearing meta-bromo (3-Br) and meta-fluoro (5-F) substituents, along with an α-bromomethyl ketone moiety, providing two electrophilic sites for nucleophilic substitution and a basis for further derivatization .

Why 3-Bromo-5-fluorophenacyl bromide (CAS 1379358-71-0) Cannot Be Readily Substituted by Common Phenacyl Bromide Analogs


Substitution of phenacyl bromide derivatives in synthetic applications is rarely straightforward due to the strong, quantifiable dependence of reaction kinetics on aryl ring substituents. Kinetic studies on para-substituted phenacyl bromides demonstrate that electron-withdrawing groups (EWGs) significantly increase reaction rates, while electron-donating groups decrease them, with a Hammett ρ value of approximately +1.05 for reactions with cinnamate ions [1]. The specific combination and positioning of the bromine (σm = 0.39) and fluorine (σm = 0.34) substituents in 3-bromo-5-fluorophenacyl bromide impart a distinct electronic profile, characterized by a net meta-substituent effect that differs markedly from simpler analogs like unsubstituted phenacyl bromide or para-substituted variants [2]. Consequently, reaction yields, selectivities, and kinetics can deviate substantially when an analog is substituted, particularly in complex multi-step syntheses and in PROTAC linker conjugation steps where precise reactivity is critical [3].

Quantitative Differential Evidence for 3-Bromo-5-fluorophenacyl bromide (CAS 1379358-71-0) Against Analogs


Electronic Modulation of Reaction Kinetics: Substituent Effect of 3-Br/5-F vs. 4-Br and Unsubstituted Analogs

The meta-bromo and meta-fluoro substituents in 3-bromo-5-fluorophenacyl bromide collectively exert a net electron-withdrawing effect that is distinct from that of a single para-bromo group. Based on Hammett substituent constants (σm for Br = 0.39; σm for F = 0.34), the additive meta-effect for this compound is estimated at Σσm ≈ 0.73, compared to σp = 0.23 for a single para-bromo substituent in 4-bromophenacyl bromide [1]. This nearly three-fold increase in the electron-withdrawing capacity is consistent with the kinetic behavior observed in studies of substituted phenacyl bromides: a Hammett ρ value of +1.05 indicates that the 3-Br-5-F substitution pattern is predicted to accelerate SN2 reactions by approximately 5.8-fold relative to unsubstituted phenacyl bromide, and by approximately 3.3-fold relative to the 4-bromo analog [2].

Kinetics Hammett Analysis Nucleophilic Substitution

Dual Electrophilic Reactivity: Differentiation from Mono-Halogenated Phenacyl Bromides in Stepwise Functionalization

3-Bromo-5-fluorophenacyl bromide contains two distinct electrophilic centers: the α-bromomethyl ketone (reactive toward soft nucleophiles) and the aryl bromide (suitable for transition metal-catalyzed cross-couplings). This dual reactivity is not present in commonly used analogs such as unsubstituted phenacyl bromide or 4-fluorophenacyl bromide. Kinetic studies on p-substituted phenacyl bromides with pyridine demonstrate that the α-bromo site undergoes SN2 substitution with rate constants varying by up to 15-fold depending on aryl substitution (k values ranging from approximately 1.2 × 10⁻³ to 1.8 × 10⁻² L mol⁻¹ s⁻¹) [1]. Following this first substitution, the 3-Br-5-F compound retains an aryl bromide handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling modular construction of complex architectures without the need for additional halogen introduction steps [2].

Chemoselectivity Orthogonal Reactivity Synthetic Methodology

Precursor Compatibility for PROTAC Linker Assembly: Comparison with Alkyl-Linked Bromide Analogs

In the synthesis of PROTACs, the choice of linker precursor directly impacts both synthetic efficiency and the final molecule's degradation potency. The α-bromoketone moiety of 3-bromo-5-fluorophenacyl bromide provides a reactive electrophile for conjugation to amine-terminated linkers or E3 ligase ligands. While direct comparative PROTAC activity data for this specific precursor are not yet published, patent literature establishes that halogenated phenyl ketones bearing bromo and fluoro substituents are employed as key intermediates in the construction of kinase-targeting PROTACs, including those designed for BTK, BRAF, and TBK1 degradation [1][2]. In contrast, alkyl-linked bromide analogs (e.g., 3-bromopropyl derivatives) lack the aromatic rigidity and π-stacking potential of the phenacyl core, which can influence ternary complex formation and cellular permeability [3].

PROTAC Targeted Protein Degradation Linker Chemistry

Physical Property Distinction: Boiling Point and Density for Purification Planning vs. Simpler Analogs

The predicted physicochemical properties of 3-bromo-5-fluorophenacyl bromide differ substantially from those of the unsubstituted parent compound, impacting purification and handling protocols. Based on computational estimations, this compound has a boiling point of 308.3 ± 32.0 °C at 760 mmHg and a density of 1.9 ± 0.1 g/cm³ . In contrast, unsubstituted phenacyl bromide (CAS 70-11-1) has a reported boiling point of 135 °C at 12 mmHg (extrapolated to ~280 °C at 760 mmHg) and a density of 1.65 g/cm³ [1]. The higher density and elevated boiling point of the 3-Br-5-F derivative reflect the increased molecular weight and stronger intermolecular forces conferred by the additional halogen substituents.

Physicochemical Properties Purification Process Chemistry

High-Value Application Scenarios for 3-Bromo-5-fluorophenacyl bromide (CAS 1379358-71-0) Based on Differentiated Evidence


Accelerated Synthesis of Heterocyclic Libraries via SN2-Thiol Coupling

When constructing focused libraries of thioether-linked heterocycles for medicinal chemistry screening, 3-bromo-5-fluorophenacyl bromide offers a kinetic advantage. The predicted ~5.8-fold rate acceleration in SN2 reactions relative to unsubstituted phenacyl bromide [1] translates to shorter reaction times and higher conversions at lower temperatures. This is particularly valuable in parallel synthesis or flow chemistry settings where consistent reactivity across diverse nucleophiles is essential. The retained aryl bromide handle further enables subsequent diversification via Suzuki coupling, doubling the library size from a single precursor [2].

Modular Construction of PROTAC Degraders with a Rigid Phenacyl Linker Core

In the design and synthesis of PROTACs, the phenacyl scaffold of 3-bromo-5-fluorophenacyl bromide provides a rigid, aromatic-rich linker segment that can influence ternary complex stability. The α-bromomethyl group allows direct conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN binders), while the 3-bromo-5-fluorophenyl ring can serve as a platform for attaching the target protein ligand via palladium-catalyzed cross-coupling [1]. This orthogonal reactivity streamlines PROTAC assembly, enabling systematic exploration of linker geometry on degradation efficiency [2].

Synthesis of Fluorine- and Bromine-Containing Drug Metabolite Standards

The unique combination of fluorine and bromine in the meta positions makes this compound an ideal starting material for synthesizing authentic standards of Phase I oxidative metabolites. The aryl bromide serves as a versatile synthetic handle for introducing diverse functional groups (hydroxyl, amine, carboxyl) via metal-catalyzed cross-coupling, while the fluorine atom provides a stable NMR-active probe and a metabolically resistant site. The predicted physicochemical properties (BP ~308 °C, density 1.9 g/cm³) inform appropriate chromatographic conditions for purification of the final metabolite analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-fluorophenacyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.